molecular formula C10H4Br2N2 B580642 4,8-Dibromoquinoline-3-carbonitrile CAS No. 1242260-88-3

4,8-Dibromoquinoline-3-carbonitrile

Cat. No.: B580642
CAS No.: 1242260-88-3
M. Wt: 311.964
InChI Key: XTFRWBMKBDZJHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dibromoquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-cyanoquinoline using bromine or a bromine source in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine group, while Suzuki-Miyaura coupling would result in a biaryl compound .

Mechanism of Action

The mechanism of action of 4,8-Dibromoquinoline-3-carbonitrile is not fully understood. as a quinoline derivative, it is believed to interact with various molecular targets, including enzymes and receptors. In antimicrobial research, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, these compounds may interfere with cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromoquinoline-3-carbonitrile
  • 8-Bromoquinoline-3-carbonitrile
  • 4,8-Dichloroquinoline-3-carbonitrile

Uniqueness

4,8-Dibromoquinoline-3-carbonitrile is unique due to the presence of two bromine atoms at the 4 and 8 positions of the quinoline ring. This structural feature can significantly influence its reactivity and biological activity compared to other quinoline derivatives. The dibromo substitution pattern may enhance its ability to participate in coupling reactions and increase its potency in biological assays .

Properties

IUPAC Name

4,8-dibromoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFRWBMKBDZJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677851
Record name 4,8-Dibromoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-88-3
Record name 4,8-Dibromoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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